molecular formula C23H15N3O2S B2883763 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 313648-07-6

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2883763
CAS No.: 313648-07-6
M. Wt: 397.45
InChI Key: VBZYHTWFRMIKFD-UHFFFAOYSA-N
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Description

“N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” (Molecular formula: C₂₃H₁₅N₃O₂S; Average mass: 397.452 g/mol; ChemSpider ID: 4310272) is a thiazole-based benzamide derivative characterized by a 4-cyanophenyl substituent on the thiazole ring and a 3-phenoxybenzamide moiety . The cyano group at the para position of the phenyl ring introduces strong electron-withdrawing properties, which may enhance binding interactions in biological systems.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S/c24-14-16-9-11-17(12-10-16)21-15-29-23(25-21)26-22(27)18-5-4-8-20(13-18)28-19-6-2-1-3-7-19/h1-13,15H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZYHTWFRMIKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the reaction of 4-cyanophenyl isothiocyanate with 2-aminothiazole, followed by the coupling of the resulting intermediate with 3-phenoxybenzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Anti-Inflammatory Activity

  • Chloro and Trifluoromethyl Groups: In , compound 5n (3-trifluoromethylbenzamide) exhibited superior anti-inflammatory activity compared to 5c (4-chlorobenzamide), suggesting that electron-withdrawing groups at the benzamide’s meta position enhance potency . The target compound’s 3-phenoxy group may similarly improve binding through π-π stacking or hydrophobic interactions.
  • Phenoxy Position: The target compound’s 3-phenoxy substituent differs from the 2-phenoxy analog in , which showed 129.23% activity in growth modulation. This highlights the importance of substituent positioning on efficacy .

Enzyme Inhibition and Selectivity

  • EHD4 Inhibition: MS8 (), a structural analog with a methyl-thiazole group, inhibits EHD4 ATPase activity. The target compound’s 4-cyanophenyl group may offer stronger enzyme binding due to the cyano group’s polarity, though this requires validation .
  • COX/LOX Modulation : demonstrates that thiazole derivatives with hydroxyl/methoxy substituents (e.g., 6a ) exhibit COX-1/COX-2 inhibition. The target compound lacks these groups, implying divergent mechanisms of action .

Electronic and Steric Influences

  • Cyanophenyl vs. Methylphenyl: The 4-cyanophenyl group in the target compound introduces greater electron deficiency compared to the 4-methylphenyl group in . This could enhance interactions with nucleophilic residues in target proteins .
  • Thiazole Core Modifications : Compounds with triazole or oxadiazole fused rings () show distinct activity profiles, underscoring the thiazole ring’s critical role in maintaining scaffold integrity .

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of oncology and multidrug resistance (MDR) modulation. This article reviews the biological activity of this compound, including its mechanism of action, effects on cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a phenoxy group, and a cyanophenyl moiety. Its molecular formula is C₁₅H₁₂N₂O₂S, which contributes to its interaction with biological targets.

This compound primarily functions as an inhibitor of specific kinases involved in cellular signaling pathways that regulate cell growth and survival. It has been shown to modulate the mTOR pathway, which is crucial in cancer biology for its role in cell proliferation and survival.

Target Enzymes:

  • mTOR Kinase: Inhibition leads to reduced cell growth and proliferation.
  • Carbonic Anhydrase IX (CA IX): The compound may also affect tumor microenvironments by inhibiting CA IX, leading to decreased tumor cell survival under hypoxic conditions.

Biological Activity in Cancer Research

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular:

  • Cell Lines Tested:
    • GC3/Cl (Human colon adenocarcinoma)
    • KBChR-8-5 (HeLa variant)

Cytotoxicity Studies

Studies have shown that this compound enhances the accumulation of chemotherapeutic agents such as vincristine (VCR) and vinblastine (VLB) in multidrug-resistant cells. This suggests its potential as a chemosensitizer.

CompoundCell LineIC50 (µM)Effect on VCR/VLB Accumulation
This compoundGC3/Cl15Increased
This compoundKBChR-8-512Increased

Case Studies

Recent case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on MDR Modulation : A synthetic control arm study demonstrated that patients treated with this compound showed improved outcomes when combined with standard chemotherapy compared to historical controls. This suggests enhanced drug efficacy through MDR modulation.
  • Impact on Tumor Microenvironment : Another study illustrated how the inhibition of CA IX by this compound led to reduced tumor growth in xenograft models. The results indicated that targeting CA IX could be a promising strategy in cancer therapy .

Q & A

Q. Key Considerations :

  • Optimize reaction time (6–24 hours) and temperature (60–100°C) to avoid side products.
  • Monitor purity at each step using TLC (Rf: 0.3–0.5 in ethyl acetate/hexane) .

How can the crystal structure and electronic properties of this compound be rigorously characterized?

Basic Research Question

  • X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. Data collection requires single crystals grown via slow evaporation (e.g., in DMSO/water) .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^13C NMR in DMSO-d6 to confirm substituent integration (e.g., δ 8.2 ppm for thiazole protons) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 488.58 [M+H]+^+) .

What in vitro assays are recommended for preliminary evaluation of its biological activity?

Basic Research Question

  • Antimicrobial activity : Broth microdilution assay (MIC values against S. aureus and E. coli) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., IC50_{50} values for HeLa or MCF-7 cells) .
  • Mechanistic insight : Fluorescence-based assays to measure caspase-3/7 activation for apoptosis induction .

How can molecular docking studies elucidate its interaction with target proteins?

Advanced Research Question

  • Target selection : Prioritize proteins with known roles in disease pathways (e.g., EGFR for cancer, DHFR for antimicrobial activity) .
  • Software tools : Use AutoDock Vina or Schrödinger Maestro with the following parameters:
    • Grid box centered on active sites (e.g., EGFR ATP-binding pocket).
    • Binding affinity thresholds: ≤ -8.0 kcal/mol for high-potential hits .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å) .

What structure-activity relationship (SAR) trends are observed with substituent modifications?

Advanced Research Question

Substituent Biological Impact Reference
4-Cyanophenyl↑ Anticancer activity (EGFR inhibition)
Phenoxybenzamide↑ Solubility and metabolic stability
Thiazole ringEssential for π-π stacking with targets

Q. Methodological Insight :

  • Replace the cyanophenyl group with nitro or methoxy groups to assess activity loss .
  • Use QSAR models to predict bioactivity of novel analogs .

Which analytical techniques are critical for assessing purity and stability?

Advanced Research Question

  • HPLC : C18 column (5 µm, 250 mm × 4.6 mm), mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
  • Stability studies :
    • Accelerated degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions .
    • Monitor degradation products via LC-MS .

How should researchers resolve contradictions in bioactivity data across studies?

Advanced Research Question

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and Z’-factor validation for high-throughput screens .
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects meta-regression) .

What strategies improve compound stability during long-term storage?

Advanced Research Question

  • Storage conditions : Lyophilized form at -80°C under argon, or in DMSO at -20°C (avoid freeze-thaw cycles) .
  • Excipient screening : Add antioxidants (e.g., 0.01% BHT) or cyclodextrins to aqueous formulations .

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